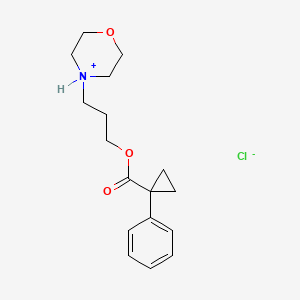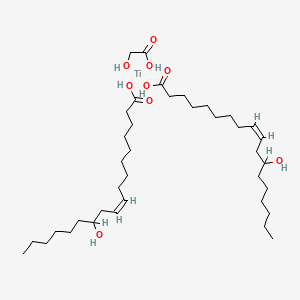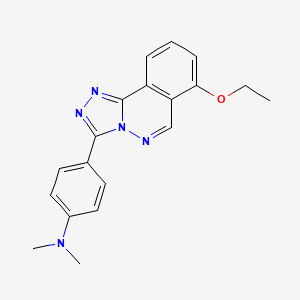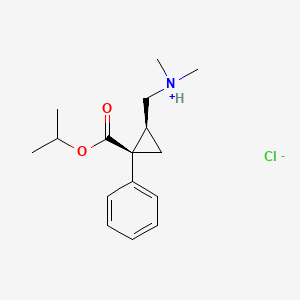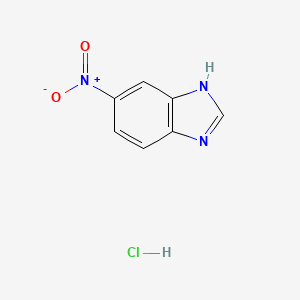
5-Nitro-1H-benzimidazole monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-1H-benzimidazole monohydrochloride is a heterocyclic aromatic compound that features a benzene ring fused to an imidazole ring with a nitro group at the 5-position. This compound is of significant interest due to its diverse biological and chemical properties, making it a valuable subject in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1H-benzimidazole monohydrochloride typically involves the nitration of benzimidazole. One common method includes the reaction of benzimidazole with nitric acid in the presence of sulfuric acid, resulting in the nitration at the 5-position. The product is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves controlled nitration reactions, purification steps, and conversion to the monohydrochloride form to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1H-benzimidazole monohydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 5-Amino-1H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives.
Oxidation: Oxidized benzimidazole derivatives.
Scientific Research Applications
5-Nitro-1H-benzimidazole monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-1H-benzimidazole monohydrochloride involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound can also bind to specific enzymes or receptors, inhibiting their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
5-Nitrobenzimidazole: Similar structure but without the hydrochloride group.
2-Nitrobenzimidazole: Nitro group at the 2-position instead of the 5-position.
5-Amino-1H-benzimidazole: Reduction product of 5-Nitro-1H-benzimidazole.
Uniqueness
5-Nitro-1H-benzimidazole monohydrochloride is unique due to its specific nitro group positioning and the presence of the hydrochloride group, which can influence its solubility and reactivity compared to other benzimidazole derivatives.
Properties
CAS No. |
72928-09-7 |
|---|---|
Molecular Formula |
C7H6ClN3O2 |
Molecular Weight |
199.59 g/mol |
IUPAC Name |
6-nitro-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-10(12)5-1-2-6-7(3-5)9-4-8-6;/h1-4H,(H,8,9);1H |
InChI Key |
BIKRVCZWEMDSGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


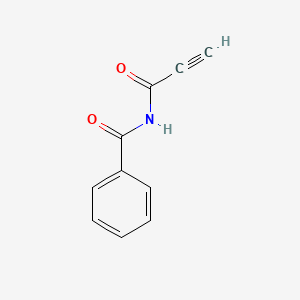


] ester](/img/structure/B13781787.png)
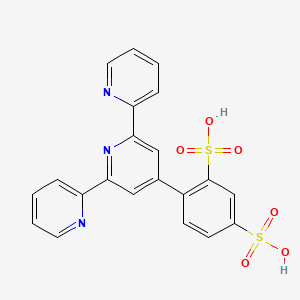
![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
